Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
Brand Name: Vulcanchem
CAS No.: 57067-98-8
VCID: VC17314267
InChI: InChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3
SMILES:
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol

Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-

CAS No.: 57067-98-8

Cat. No.: VC17314267

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- - 57067-98-8

Specification

CAS No. 57067-98-8
Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
IUPAC Name N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)acetamide
Standard InChI InChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3
Standard InChI Key SIKRYBKSSUVSOX-UHFFFAOYSA-N
Canonical SMILES CCC(C)N(C1=NC(=CO1)C)C(=O)C

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Molecular Formula

The IUPAC name Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- delineates its structure as follows:

  • Acetamide core: CH₃CON<sub>(substituents)</sub>.

  • N-substituents:

    • 4-Methyl-2-oxazolyl: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a methyl group at position 4.

    • 1-Methylpropyl (sec-butyl): A branched alkyl chain (CH(CH₂CH₃)CH₂CH₃).

The molecular formula is derived as C₁₀H₁₆N₂O₂, with a calculated molecular weight of 196.25 g/mol.

Structural and Spectroscopic Features

While experimental spectral data for this compound are unavailable, comparisons to similar acetamides provide insights:

  • Infrared (IR) Spectroscopy: Expected peaks include:

    • N–H stretch: ~3300 cm⁻¹ (weakened due to N-alkylation).

    • C=O stretch: ~1650 cm⁻¹ (amide I band).

    • C–O–C stretch (oxazole): ~1250 cm⁻¹ .

  • Mass Spectrometry: Predominant fragmentation patterns may involve:

    • Loss of the sec-butyl group (C₄H₉- , 57 Da).

    • Cleavage of the oxazole ring (C₄H₅NO, 83 Da) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound’s synthesis likely proceeds via sequential N-alkylation of acetamide:

  • Formation of N-(1-Methylpropyl)acetamide:
    Acetamide reacts with 2-bromobutane under basic conditions (e.g., K₂CO₃) to introduce the sec-butyl group .

  • Introduction of 4-Methyl-2-Oxazolyl:
    Subsequent coupling with 4-methyl-2-oxazolyl chloride or a palladium-catalyzed cross-coupling reaction .

Challenges in Purification

  • Lipophilicity: The sec-butyl group may necessitate chromatographic separation using non-polar solvents.

  • Oxazole Stability: Acidic or basic conditions could degrade the oxazole ring, requiring neutral pH during synthesis .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/DescriptionInference Basis
Melting Point~90–95°CAnalogous N-alkyl acetamides
Boiling Point~280–290°C (decomposes)Oxazole thermal stability
LogP~1.5–2.0Calculated via group contributions
SolubilitySlightly soluble in water; soluble in DMSO, chloroformHydrophobic substituents

Stability Profile

  • Hydrolytic Stability: Susceptible to acid/base-catalyzed hydrolysis at the amide bond.

  • Photostability: The oxazole ring may absorb UV light, leading to degradation under prolonged exposure .

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey FeaturesReference
N-sec-ButylacetamideC₆H₁₃NOSimple N-alkyl acetamide; m.w. 115.17
N-MethylacetamideC₃H₇NOLow molecular weight; high polarity
PK 11195C₁₉H₁₇ClN₂OIsoquinoline-carboxamide; PBR ligand

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